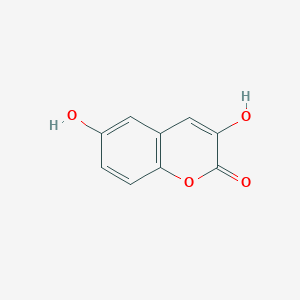
3,6-Dihydroxy-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dihydroxy-2H-1-benzopyran-2-one, also known as a type of coumarin derivative, is a naturally occurring compound found in various plants. Coumarins are a group of oxygen-containing heterocycles that have been widely studied for their biological and pharmaceutical properties. This compound is known for its potential pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydroxy-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the condensation of 2,4-dihydroxyacetophenone with malic acid in the presence of sulfuric acid at temperatures between 90-130°C . Another method involves the use of methylphloroglucinol and ethyl acetoacetate, followed by regioselective reactions to obtain the desired coumarin derivative .
Industrial Production Methods
Industrial production of coumarin derivatives often involves the use of green chemistry principles, such as employing green solvents and catalysts. These methods aim to reduce environmental impact while maintaining high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dihydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, acetic acid, and various diazonium salts. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include bromo and acyl derivatives, which have been studied for their potential pharmacokinetic properties .
Aplicaciones Científicas De Investigación
3,6-Dihydroxy-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,6-Dihydroxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It exhibits its effects by inhibiting certain enzymes, exhibiting antiseptic and antiviral activities, and stimulating renal function . The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparación Con Compuestos Similares
3,6-Dihydroxy-2H-1-benzopyran-2-one can be compared with other similar compounds, such as:
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
3-(1,1-Dimethylallyl)scopoletin: A coumarin derivative with similar biological activities.
6-Methoxymellein: Another coumarin derivative with antimicrobial properties.
Propiedades
Número CAS |
3450-80-4 |
|---|---|
Fórmula molecular |
C9H6O4 |
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
3,6-dihydroxychromen-2-one |
InChI |
InChI=1S/C9H6O4/c10-6-1-2-8-5(3-6)4-7(11)9(12)13-8/h1-4,10-11H |
Clave InChI |
IADQNUWKOYYAFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)C=C(C(=O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125560.png)
![3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14125562.png)
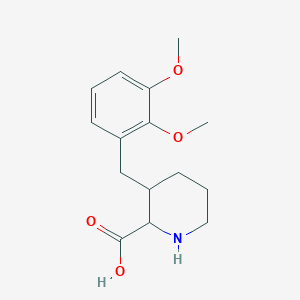
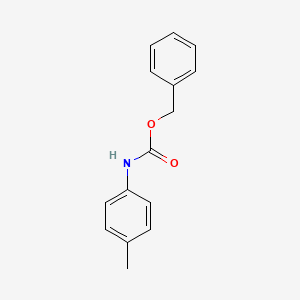
![2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B14125581.png)
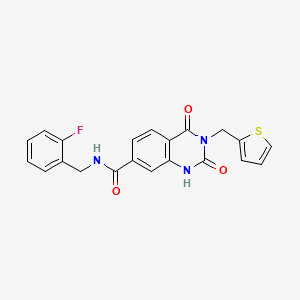
![2-[(4-Bromophenyl)amino]-6-chloro-3-nitrobenzoic acid](/img/structure/B14125597.png)
![3-Bromo-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole](/img/structure/B14125603.png)
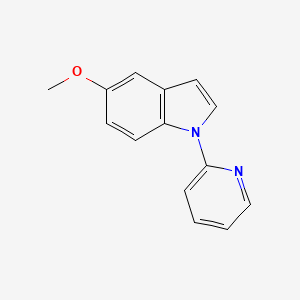
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125616.png)
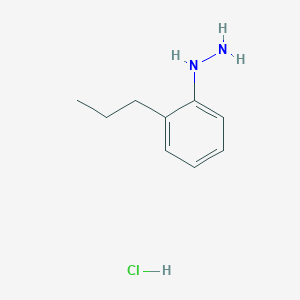
![3-[(Tert-butoxycarbonyl)amino]-3-(4-tert-butoxyphenyl)propanoic acid](/img/structure/B14125636.png)
![1-(3-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125648.png)

